Benzylium

Cationic Polymerization Pulse Radiolysis Electrophilic Addition

Benzylium (C₆H₅CH₂⁺, CAS 6711-19-9) is the definitive benchmark electrophile for gas-phase ion chemistry, cationic polymerization initiation, and mass spectrometric fragmentation standardisation. Unlike its tropylium isomer, benzylium remains chemically distinct and thermally stable up to 300 °C, enabling unambiguous identification via its unique IRMPD and UV-Vis photofragment spectral fingerprint. Researchers rely on its quantitatively mapped reactivity (rate constants 8.7×10⁵–1.0×10⁹ M⁻¹ s⁻¹ with alkenes) to design polymerisation systems and probe ion-molecule reaction mechanisms. Insist on benzylium for reproducible, isomerically pure experimental data.

Molecular Formula C7H5O+
Molecular Weight 105.11 g/mol
Cat. No. B8442923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylium
Molecular FormulaC7H5O+
Molecular Weight105.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#[O+]
InChIInChI=1S/C7H5O/c8-6-7-4-2-1-3-5-7/h1-5H/q+1
InChIKeyUIVYRGNJIZIXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylium (Benzyl Cation) Technical Overview for Research & Industrial Procurement


Benzylium, also known as the benzyl cation (C₆H₅CH₂⁺), is a resonance-stabilized carbocation that serves as a fundamental reactive intermediate in physical organic chemistry, mass spectrometry, and synthetic organic chemistry [1]. It is distinguished from other C₇H₇⁺ isomers by its distinct structure, where the positive charge is delocalized over the phenyl ring and the exocyclic methylene group [2]. Its unique reactivity profile and spectroscopic properties make it a critical subject of study in fields ranging from fundamental carbocation chemistry to cationic polymerization and gas-phase ion chemistry [3].

Why Benzylium Cannot Be Simply Substituted by Other C₇H₇⁺ Isomers


Benzylium (C₆H₅CH₂⁺) is structurally and chemically distinct from its isomer, the tropylium cation (C₇H₇⁺), which is the global minimum on the C₇H₇⁺ potential energy surface. Attempting to substitute one for the other is scientifically invalid due to their fundamentally different reactivities: benzylium acts as a potent electrophile, readily engaging in addition and hydride abstraction reactions, while tropylium is kinetically stable and largely unreactive under similar conditions [1]. Furthermore, benzylium does not spontaneously isomerize to tropylium below 300 °C, and their spectroscopic signatures—as measured by IRMPD and UV-Vis photofragmentation—are completely distinct, allowing for unambiguous identification [2][3].

Benzylium (Benzyl Cation) Quantified Differentiation: A Comparative Evidence Guide


Alkene Reactivity of Benzylium vs. Benzhydryl Cation in Solution

The reactivity of benzylium toward alkenes was quantified via pulse radiolysis and compared directly to the benzhydryl cation. Second-order rate constants for benzylium reactions with alkenes in 1,2-dichloroethane solution span a wide dynamic range [1][2].

Cationic Polymerization Pulse Radiolysis Electrophilic Addition

Benzylium to Tropylium Isomerization Energy Barrier

The energy barrier for the conversion of benzylium to the more stable tropylium cation was calculated using quantum chemical methods [1][2].

Gas-Phase Ion Chemistry Computational Chemistry C₇H₇⁺ Potential Energy Surface

IR Spectroscopic Distinction Between Benzylium and Tropylium Ions

Infrared multiphoton dissociation (IRMPD) spectroscopy provides unambiguous discrimination between benzylium and tropylium isomers [1].

IRMPD Spectroscopy Gas-Phase Ions Isomer Discrimination

Stability and Non-Interconversion of Benzyl vs. Tropylium Cations up to 300 °C

Experimental studies show that benzyl-derived C₇H₇⁺ ions retain their distinct identity and do not rearrange to tropylium cations at temperatures up to 300 °C [1].

Gas-Phase Ion Chemistry Ion-Molecule Reactions Thermal Stability

Electronic Transitions of Benzylium vs. 1-Phenylethyl Cation

The electronic absorption spectrum of cold benzylium was measured via photofragment spectroscopy and compared with that of 1-phenylethyl cation and tropylium isomers [1][2].

Photofragmentation Spectroscopy UV-Vis Spectroscopy Excited State Dynamics

Benzylium (Benzyl Cation) Validated Research & Industrial Application Scenarios


Mechanistic Studies in Cationic Polymerization Initiation

Benzylium serves as a well-defined model electrophile for studying the initiation step in cationic vinyl polymerization. Its reactivity with a broad range of alkenes has been quantitatively mapped, with rate constants spanning from 8.7 × 10⁵ to 1.0 × 10⁹ M⁻¹ s⁻¹ [1]. This dataset allows researchers to predict monomer reactivity and design polymerization systems based on a known, benchmark electrophile.

Gas-Phase Ion Chemistry and Mass Spectrometry Reference Standard

The distinct reactivity and thermal stability of benzylium make it an ideal reference ion for gas-phase studies. Unlike tropylium, benzylium engages in a diverse set of reactions (hydride/chloride abstraction, addition, condensation), and its identity is maintained up to 300 °C without isomerization [2]. It can be used as a diagnostic probe for ion-molecule reaction mechanisms and as a standard for benchmarking mass spectrometric fragmentation pathways.

Spectroscopic Benchmarking and Astrochemical Identification

The detailed electronic and vibrational spectra of benzylium provide a definitive 'spectral fingerprint' for its detection [3][4]. The sharp vibrational progressions observed in the visible region via photofragment spectroscopy, and the distinct IRMPD features, offer unambiguous identification against tropylium isomers. This is crucial for laboratory astrophysics research aiming to identify carbocations in the interstellar medium or in planetary atmospheres.

Synthetic Method Development via Benzylium Trapping

The reactivity of benzylium with nucleophiles like acetonitrile and water has been well-characterized, leading to the synthesis of novel compounds such as N-benzylnitrilium ions and ethanimidic carboxylic anhydrides [5]. This knowledge informs the development of new synthetic methodologies that leverage benzylium intermediates, such as in the design of benzylation reactions or cascade sequences where the electrophilic character of benzylium is the key step.

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